2-Acetylbenzothiazole
Overview
Description
2-Acetylbenzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by the presence of an acetyl group attached to the second position of the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
2-Acetylbenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been found to have numerous biological applications , including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . In particular, 2-aryl benzothiazole derivatives have shown potential as anti-tubercular compounds, with molecular docking studies suggesting the target DprE1 .
Mode of Action
It is known that changes in the functional group at the 2nd position can induce significant changes in the biological activity of benzothiazole compounds . This suggests that this compound may interact with its targets in a manner that is influenced by its acetyl group.
Biochemical Pathways
For instance, they have been found to have anti-proliferative effects , suggesting they may interact with pathways involved in cell growth and division. They also have anti-oxidant effects , which could involve interactions with oxidative stress pathways.
Pharmacokinetics
Some benzothiazole derivatives have been found to have promising brain pharmacokinetics characteristics , suggesting that this compound may also have the potential to cross the blood-brain barrier.
Result of Action
The result of this compound’s action can vary depending on the specific biological target and the context in which it is used. Given its wide range of biological activities , it is likely that its effects at the molecular and cellular level are diverse. For instance, its anti-proliferative effects could result in slowed or halted cell growth , while its anti-oxidant effects could protect cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylbenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
2-Aminothiophenol+Acetic Anhydride→this compound+Acetic Acid
The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the acetyl group can yield 2-ethylbenzothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Ethylbenzothiazole.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Acetylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-Aminobenzothiazole: Widely studied for its anticancer properties.
2-Phenylbenzothiazole: Used in the development of fluorescent probes.
Uniqueness of 2-Acetylbenzothiazole: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzothiazole derivatives.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337181 | |
Record name | 2-Acetylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-78-3 | |
Record name | 2-Acetylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-acetylbenzothiazole highlighted in the research?
A: Research shows this compound acts as a versatile building block in organic synthesis. It serves as a precursor for creating novel heterocyclic compounds with potential biological activities []. Additionally, this compound can be modified and incorporated into mesoporous silica materials. These modified materials demonstrate significant potential for enriching trace heavy metal ions, especially from water samples, highlighting their potential in environmental remediation and water quality monitoring [].
Q2: How does the structure of this compound facilitate its application in heavy metal ion removal?
A: While the provided research [] doesn't delve into the specific interaction mechanism, it highlights that a mesoporous silica material functionalized with this compound exhibits a high adsorption capacity for heavy metal ions like Cd(II), Cu(II), Hg(II), and Pb(II). This suggests that the functional groups present in this compound, likely the nitrogen and sulfur atoms, can effectively chelate with these metal ions, leading to their capture and removal from the solution.
Q3: Can you describe a specific chemical reaction involving this compound that leads to the formation of a heterocyclic compound?
A: One example from the research [] involves reacting this compound with dimethylformamide dimethylacetal (DMF-DMA). This reaction yields an enaminone derivative. This enaminone can then react regioselectively with various nitrilimines to create new pyrazole derivatives. Further reaction of these pyrazoles with hydrazine hydrate leads to the formation of pyrazolo[3,4-d]pyridazine derivatives, showcasing the utility of this compound as a building block for complex heterocycles.
Q4: Is there evidence of any unique reactivity patterns associated with this compound?
A: Yes, research [] indicates that this compound undergoes an interesting reaction with acyl radicals. Instead of typical addition reactions, a unique ipso substitution occurs. In this process, the acyl radical attacks the carbon atom directly attached to the benzothiazole ring, replacing the existing substituent at that position and forming this compound. This unusual reactivity suggests this compound could be valuable in developing novel synthetic strategies.
Q5: Are there analytical techniques mentioned for studying this compound and its derivatives?
A: The research highlights the use of inductively coupled plasma atomic emission spectrometry (ICP-AES) []. This technique allows for the precise determination of heavy metal ion concentrations in water samples after they have been preconcentrated using the this compound-modified mesoporous silica material. This emphasizes the importance of sophisticated analytical techniques in quantifying and characterizing the performance of these materials in environmental applications.
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